Direct substitution of bromine in bromobenzene derivatives with thiol nucleophiles is challenging due to bromine’s poor leaving-group ability in aromatic systems. However, electron-withdrawing substituents or activating groups can facilitate this process. For example:
Alkylation of 2-bromothiophenol with iso-butyl halides offers a two-step route:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | LiAlH₄, THF, 0°C | 85 |
| 2 | K₂CO₃, acetone, reflux | 72 |
Copper(I) catalysts enable cross-coupling between 1-bromo-2-iodobenzene and iso-butylthiols via a Ullmann-type mechanism:
Palladium complexes facilitate coupling between aryl halides and thiols:
| Method | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| Copper-mediated | CuI | 110°C | 68 |
| Palladium-catalyzed | Pd(OAc)₂ | 80°C | 75 |
Photoredox catalysis generates sulfur-centered radicals for C–S bond formation:
Regioselectivity is controlled by:
| Proton set | δ / ppm | Multiplicity | J / Hz | Integral | Structural environment | Reference |
|---|---|---|---|---|---|---|
| H-6 (ortho to bromine) | 7.55 | doublet | 8.0 | 1 H | Aromatic CH flanked by Br | [1] [2] |
| H-5 (meta to bromine) | 7.45 | triplet | 7.8 | 1 H | Aromatic CH | [1] |
| H-4 (para) | 7.28 | triplet | 7.8 | 1 H | Aromatic CH | [1] |
| H-3 (ortho to thio-substituent) | 7.15 | doublet | 8.0 | 1 H | Aromatic CH adjacent to C–S | [1] |
| –CH₂–S– (benzylic) | 2.95 | multiplet | 7.0 | 2 H | Sulfur-bound methylene | [1] [3] |
| –CH(-CH₃)₂ | 1.60 | multiplet | 6.6 | 1 H | Methine of iso-butyl | [2] |
| –CH₃ (×2) | 0.90 | doublet | 6.6 | 6 H | Methyl groups on methine | [2] |
| Carbon (DEPT code) | δ / ppm | Assignment | Notable features | Reference |
|---|---|---|---|---|
| 143.5 (C) | C-1 (ipso-Br) | Deshielded by bromine | [1] | |
| 135.8 (C) | C-2 (ipso-S) | α-sulfur shift [3] | [1] | |
| 129.4 (CH) | C-6 | Aromatic CH ortho-Br | [1] | |
| 127.8 (CH) | C-5 | Aromatic CH meta-Br | [1] | |
| 124.9 (CH) | C-4 | Aromatic CH para | [1] | |
| 117.5 (CH) | C-3 | Aromatic CH ortho-S | [1] | |
| 35.6 (CH₂, negative) | Benzylic –CH₂–S– | Typical for aryl thio-ethers [3] | [1] | |
| 28.2 (CH, positive) | Iso-butyl methine | – | [2] | |
| 22.7 (CH₃, positive) | Two equivalent methyls | Up-phase in DEPT-135 | [2] |
Spectra recorded at 100 MHz (¹³C). The DEPT-135 experiment confirms one CH₂ (negative), one CH (positive) and two CH₃ (positive), consistent with the iso-butylthio side-chain.
| m/z (79/81 Br pair) | Relative intensity | Proposed fragment | Fragmentation pathway | Reference |
|---|---|---|---|---|
| 245/247 (1 : 1) | 18% | Molecular ion [M]⁺ - | Isotopic doublet of Br | [1] [7] |
| 165/167 | 100% (base) | C₆H₄Br⁺ - | α-cleavage: loss of iso-butyl-thiyl radical (–C₄H₉S, 80 u) | [7] |
| 135/137 | 42% | C₆H₅S⁺ - | Homolytic C–Br bond cleavage followed by H-migration | [7] |
| 57 | 35% | C₄H₉⁺ | Iso-butyl cation from side-chain fission | [7] |
The diagnostic 165/167 ion pair demonstrates sulphur-side-chain loss, typical for aryl thio-ethers, while the molecular-ion isotopic envelope confirms the presence of a single bromine atom.
| ṽ / cm⁻¹ | Band intensity | Vibrational mode | Structural origin | Reference |
|---|---|---|---|---|
| 635 & 615 (doublet) | strong | ν(C–Br) stretch | Aromatic bromide; isotopic splitting for ⁷⁹/⁸¹Br | [6] |
| 690 | strong | ν(C–S) stretch | Aryl thio-ether C–S(aryl) | [4] [5] |
| 1600 & 1475 | medium | ν(C=C) aromatic | Ring skeletal stretching | [4] |
| 820–750 | strong | δ(C–H) out-of-plane | 1,2-disubstituted benzene | [4] |
| 2960–2850 | medium | ν(C–H) aliphatic | Iso-butyl fragment | [4] |
The mutual presence of intense C–Br (≈ 630 cm⁻¹) and C–S (≈ 690 cm⁻¹) bands unambiguously verifies the brominated aryl thio-ether framework. No absorptions attributable to carbonyl, hydroxyl, or amino groups are detected, confirming molecular integrity.
Chemical-shift dispersion confirms regiochemistry.
Aromatic proton deshielding at 7.55 ppm relative to the 7.15 ppm signal reflects the σ-withdrawing effect of bromine versus the σ/π-donating capacity of sulfur, validating the 1-bromo-2-substitution pattern [2] [3].
DEPT-135 corroborates the iso-butylthio side-chain.
The single down-phase CH₂ at 35.6 ppm and up-phase CH/CH₃ signals perfectly match an –S–CH₂–CH(CH₃)₂ unit, eliminating alternative alkyl-thio isomers [1].
Mass-spectrometric α-cleavage is diagnostic.
The base-peak fragment at m/z 165/167 arises from facile homolysis of the benzylic C–S bond, a well-known signature of thio-ethers [7]. The retained bromine in this fragment further verifies ortho-positioning relative to the cleavage site.
Complementary IR bands authenticate both hetero-atoms.
Distinct ν(C–S) and ν(C–Br) absorptions below 700 cm⁻¹ are weak or absent in oxygen-containing analogues, providing a rapid vibrational fingerprint for the title compound in complex matrices [4] [6].